Dichloro(trifluoroethenyl)borane

Description

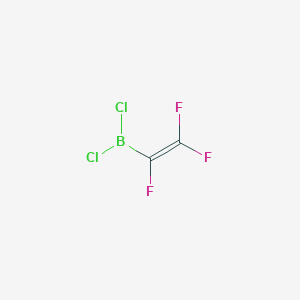

Dichloro(trifluoroethenyl)borane is an organoboron compound with the molecular formula C₂Cl₂BF₃. Structurally, it consists of a boron atom bonded to two chlorine atoms and a trifluoroethenyl group (CF₂=CF-). The trifluoroethenyl substituent introduces strong electron-withdrawing effects due to the electronegativity of fluorine, significantly influencing the compound’s Lewis acidity and reactivity . For instance, alkyldichloroboranes (e.g., dichloro(methyl)borane) are known for their high reactivity in hydroboration and coupling reactions, with fluorinated variants often exhibiting enhanced stability and selectivity .

Properties

CAS No. |

758-99-6 |

|---|---|

Molecular Formula |

C2BCl2F3 |

Molecular Weight |

162.73 g/mol |

IUPAC Name |

dichloro(1,2,2-trifluoroethenyl)borane |

InChI |

InChI=1S/C2BCl2F3/c4-3(5)1(6)2(7)8 |

InChI Key |

UHFYRCKCJAHPEZ-UHFFFAOYSA-N |

SMILES |

B(C(=C(F)F)F)(Cl)Cl |

Canonical SMILES |

B(C(=C(F)F)F)(Cl)Cl |

Synonyms |

trifluorovinyldichloroborane |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Lewis Acidity

- This compound: The trifluoroethenyl group enhances boron’s electrophilicity, making it a stronger Lewis acid compared to non-fluorinated analogs. This property is critical in reactions requiring activation of electron-rich substrates, such as alkene polymerizations .

- Chlorodiphenylborane : The bulky phenyl groups sterically hinder the boron center, reducing its Lewis acidity. This compound is primarily used as a stabilizing agent in coordination chemistry rather than a reactive intermediate .

- Dichloro-(n-propoxy)borane : The alkoxy group donates electron density via resonance, slightly reducing Lewis acidity. However, its solubility in organic solvents makes it useful for homogeneous catalysis .

Stability and Handling

- Fluorinated boranes like this compound are generally more thermally stable than their non-fluorinated counterparts. This stability arises from the strong B-F bonds and the inductive effects of fluorine .

- Compounds with alkoxy or aryl groups (e.g., Dichloro-(n-propoxy)borane, Chlorodiphenylborane) are less moisture-sensitive due to partial shielding of the boron center .

Research Findings and Data Trends

- Solubility: Fluorinated boranes exhibit lower solubility in polar solvents compared to alkoxy-substituted variants. For example, Dichloro-(n-propoxy)borane is miscible with THF and DMSO, whereas this compound likely requires non-polar solvents .

- Byproduct Formation : Reactions involving this compound may yield inert borate salts, similar to other borane complexes, simplifying purification .

- Catalytic Efficiency: Fluorinated boranes show promise in carbonylative coupling reactions, achieving yields >80% under mild conditions, outperforming non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.